4-(tert-Butoxy)cyclopent-2-enol
Description
4-(tert-Butoxy)cyclopent-2-enol is a cyclopentene derivative featuring a hydroxyl group and a tert-butoxy substituent on adjacent carbons of the five-membered ring. This compound is of interest in synthetic organic chemistry due to its stereochemical complexity and utility as an intermediate in the synthesis of bioactive molecules, including γ-butyrolactones and prostaglandin analogs . The tert-butoxy group enhances steric bulk and stability, influencing reactivity in stereoselective transformations such as oxidations, reductions, and cycloadditions. Its synthesis typically involves asymmetric reduction of cyclopentenone precursors or protection/deprotection strategies .
Properties
IUPAC Name |
4-[(2-methylpropan-2-yl)oxy]cyclopent-2-en-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-9(2,3)11-8-5-4-7(10)6-8/h4-5,7-8,10H,6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJZZOELMJAXRGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1CC(C=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(tert-Butoxy)cyclopent-2-enol can be synthesized through a base-mediated aerobic oxidative synthesis. This involves the reaction of doubly activated cyclopropanes with α-electron-withdrawing group (EWG) substituted acetonitriles under mild basic conditions. The process follows a domino-ring-opening-cyclization/deacylation/oxidation sequence .
Industrial Production Methods
While specific industrial production methods for 4-(tert-Butoxy)cyclopent-2-enol are not widely documented, the general approach involves the use of readily available starting materials and standard organic synthesis techniques. The scalability of the base-mediated aerobic oxidative synthesis makes it a viable option for industrial production.
Chemical Reactions Analysis
Types of Reactions
4-(tert-Butoxy)cyclopent-2-enol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include functionalized cyclopentapyrimidin-4-ones and 2-hydroxy cyclopentanones .
Scientific Research Applications
4-(tert-Butoxy)cyclopent-2-enol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of 4-(tert-Butoxy)cyclopent-2-enol involves its interaction with specific molecular targets and pathways. The tert-butoxy group influences the compound’s reactivity and stability, making it a valuable intermediate in various chemical reactions. The exact molecular targets and pathways depend on the specific application and the derivatives being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The table below compares 4-(tert-Butoxy)cyclopent-2-enol with structurally related cyclopentenol derivatives:
Reactivity and Stereochemical Considerations
- Steric Effects: The tert-butoxy group in 4-(tert-Butoxy)cyclopent-2-enol imposes greater steric hindrance than silyl ethers (e.g., 4-(tert-butyldimethylsilyloxy) derivatives), slowing nucleophilic attacks but improving regioselectivity in epoxide formations .
- Oxidation Sensitivity: Unlike 4-(4-methoxyphenylmethoxy)cyclopent-2-enol, which is oxidized efficiently to cyclopentenones , the tert-butoxy group resists oxidation under mild conditions, making it suitable for multi-step syntheses.
- Enantioselectivity: The tert-butoxy derivative’s enantiomers (e.g., (-)-(1R,4S) and (+)-(1S,4R)) exhibit identical NMR profiles to racemic mixtures, complicating chiral analysis without derivatization . In contrast, aryl-substituted analogs (e.g., trans-2-(4-Bromophenyl)-cyclopent-2-enol) achieve enantiomeric excess via transition-metal catalysis .
Data Tables
Table 1: Physical and Spectral Data
| Property | 4-(tert-Butoxy)cyclopent-2-enol | 4-(tert-Butyldimethylsilyloxy)cyclopent-2-enol | 4-(4-Methoxyphenylmethoxy)cyclopent-2-enol |
|---|---|---|---|
| Molecular Formula | C₉H₁₆O₂ | C₁₁H₂₂O₂Si | C₁₃H₁₆O₃ |
| Molecular Weight | 156.22 g/mol | 226.37 g/mol | 220.26 g/mol |
| Key NMR Signal (δ) | 5.85 ppm (cyclopentene CH) | 5.80 ppm (cyclopentene CH) | 6.85 ppm (aromatic CH) |
| Synthetic Yield | 70–85% (asymmetric reduction) | 65–78% (deprotection) | 89% (oxidation) |
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing enantiomerically enriched 4-(tert-Butoxy)cyclopent-2-enol derivatives?
- Methodology : Rhodium-catalyzed enantioselective desymmetrization of mesoalkenes is a key approach. For example, trans-(1R,4R)-4-(2-fluorophenyl)-cyclopent-2-enol was synthesized with 98.2:1.8 enantiomeric ratio using [RhCl(C₂H₄)₂]₂ and chiral ligands. Reaction conditions (solvent, temperature, ligand-to-metal ratio) critically influence stereochemical outcomes .
- Characterization : Enantiopurity is confirmed via HPLC (Chiralcel OD-H column, 215 nm detection; retention times: 17.6 min for (+) enantiomer, 18.7 min for (–)) .
Q. How do steric and electronic effects of substituents influence the reactivity of 4-(tert-Butoxy)cyclopent-2-enol in ring-opening reactions?
- Steric Effects : The tert-butoxy group creates steric hindrance, directing regioselectivity in nucleophilic additions. For instance, bulky substituents on the phenyl ring (e.g., 4’-fluoro-3’-methylphenyl) enhance enantiomeric ratios (99.3:0.7) by restricting undesired transition states .
- Electronic Effects : Electron-withdrawing groups (e.g., fluorine) stabilize intermediates in carbonylative reactions, improving yields. Comparative NMR data (δ 6.95–6.86 ppm for aromatic protons) validate electronic modulation .
Q. What analytical techniques are essential for verifying the structural integrity of 4-(tert-Butoxy)cyclopent-2-enol derivatives?
- Primary Tools :
- ¹H NMR : Aromatic proton shifts (δ 6.06–5.98 ppm for cyclopentene protons) confirm ring conformation .
- HPLC with Chiral Columns : Resolves enantiomers (e.g., Chiralcel OD-H, 215 nm) .
- Supporting Data : Optical rotation values (e.g., [α]D²⁸ = +98° for trans-(1R,4R) derivatives) correlate with enantiopurity .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for asymmetric synthesis of 4-(tert-Butoxy)cyclopent-2-enol?
- Strategy : Density functional theory (DFT) predicts transition-state geometries, identifying ligands that minimize energy barriers. For example, chiral phosphoramidite ligands stabilize Rh-complex intermediates, enhancing enantioselectivity .
- Validation : Experimental enantiomeric ratios (≥98:2) align with computed ΔΔG‡ values for competing pathways .
Q. What strategies resolve contradictions in stereochemical outcomes across similar substrates (e.g., aryl vs. alkyl substituents)?
- Case Study :
| Substrate | Enantiomeric Ratio | Key Factor |
|---|---|---|
| 4-(2-Fluorophenyl) | 98.2:1.8 | Electron-withdrawing group stabilizes Rh-complex |
| 4-(4-Methoxyphenyl) | 97:3 | Electron-donating group increases competing pathways |
- Resolution : Adjust ligand steric bulk (e.g., binaphthol vs. biphenyl ligands) to counteract electronic effects .
Q. How does the tert-butoxy group influence metabolic stability in biological studies of cyclopentenol derivatives?
- Mechanism : The tert-butoxy group reduces oxidative metabolism by cytochrome P450 enzymes, as seen in analogs like (R)-4-(tert-butoxy)-2-ethyl-4-oxobutanoic acid. Comparative studies show longer half-lives (t₁/₂ = 6.2 hr) vs. non-protected analogs (t₁/₂ = 1.5 hr) .
- Applications : This property is leveraged in prodrug design for sustained release in neurological models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
